4-Hydroxytamoxifen Exhibits 5-Fold Higher Binding Affinity for ERα Compared to Tamoxifen
In a competitive binding assay, 4-Hydroxytamoxifen demonstrated significantly greater affinity for estrogen receptor alpha (ERα) than the parent compound tamoxifen [1]. The binding affinity, expressed as relative binding affinity (RBA) with 17β-estradiol set to 100, was 41 for 4-Hydroxytamoxifen compared to only 2 for tamoxifen [1]. This ~20-fold difference in RBA translates directly to enhanced potency in functional assays.
| Evidence Dimension | Relative Binding Affinity (RBA) for ERα |
|---|---|
| Target Compound Data | 4-Hydroxytamoxifen: RBA = 41 (17β-estradiol = 100) |
| Comparator Or Baseline | Tamoxifen: RBA = 2 (17β-estradiol = 100); 17β-estradiol: RBA = 100 |
| Quantified Difference | 4-Hydroxytamoxifen has a 20.5-fold higher RBA for ERα than tamoxifen. |
| Conditions | Competitive binding assay using cytoplasmic estrogen receptor from MCF-7 human breast cancer cells. |
Why This Matters
This substantial difference in receptor engagement dictates that 4-Hydroxytamoxifen, not tamoxifen, is the appropriate reference for high-sensitivity ER binding studies and for characterizing potent antiestrogenic effects.
- [1] Reddel RR, et al. Effects of biologically active metabolites of tamoxifen on the proliferation kinetics of MCF-7 human breast cancer cells in vitro. Cancer Res. 1983;43(10):4618-24. View Source
